molecular formula AlHMgO5S+2 B1229754 Magaldrate CAS No. 74978-16-8

Magaldrate

Número de catálogo B1229754
Número CAS: 74978-16-8
Peso molecular: 164.36 g/mol
Clave InChI: JIFPTBLGXRKRAO-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of magaldrate involves the complex formation between magnesium and aluminum hydroxide salts. A notable method for estimating magaldrate involves its interaction with Eriochrome Black T at a specific pH, leading to the formation of a stable violet-colored complex. This method, validated according to ICH guidelines, is used for the quantitative estimation of magaldrate in tablet forms and adheres to official specifications (Chakraborty et al., 2015).

Aplicaciones Científicas De Investigación

1. Prophylaxis of Gastrointestinal Tract Bleeding

Magaldrate has been evaluated for its effectiveness in reducing the rate of upper gastrointestinal tract bleeding. A study found that magaldrate treatment significantly decreased the incidence of gastrointestinal bleeding in patients admitted to a general hospital ward with severe diseases. The study concluded that magaldrate is an effective and safe antacid for preventing gastrointestinal tract bleeding in seriously ill patients (Estruch et al., 1991).

2. Gastroretentive Drug Delivery Systems

Research has focused on developing gastroretentive dosage forms containing Magaldrate to improve the prolongation of action and reduce the frequency of drug administration. These systems are designed to keep the gastric pH above a certain level for extended periods, aiding in the healing of gastric ulcers. Magaldrate's inclusion in bilayer floating tablets showed potential for site-specific drug delivery with improved absorption and efficacy (Mohan & Gupta, 2022).

3. Cytoprotective and Antiulcer Activities

Studies have demonstrated the cytoprotective and antiulcer activities of Magaldrate. It has shown efficacy against various gastric and intestinal ulcer models in rats, suggesting its protective action on gastric mucosal cells. This protection may be due to Magaldrate's ability to increase gastric mucus secretion, contributing to its cytoprotective activity (Borella et al., 1989); (Patel et al., 2000).

4. Combination Therapy for Gastroesophageal Reflux

Magaldrate, in combination with other drugs like domperidone, has been studied for its effectiveness in treating gastroesophageal reflux symptoms. The combination was found to be more effective than domperidone alone, suggesting that Magaldrate can enhance the efficacy of other medications in treating reflux symptoms (Rodríguez-Sánchez et al., 2014).

5. Effect on Gastric Mucosa and Hormones

Research has indicated that Magaldrate treatment can lead to changes in gastric mucosa and hormones. For example, treatment with Magaldrate resulted in increased basal serum gastrin and decreased antral G-cell density, without affecting gastric acid secretion. This suggests that Magaldrate may have a direct action on the gastric mucosa, independent of pH changes (Arnold et al., 1983).

6. Interaction with Other Drugs

Magaldrate's interaction with other drugs has been a subject of study. It has been found to exhibit different adsorptive capacities for various drugs, which can influence their absorption and efficacy. Understanding these interactions is crucial for optimizing therapeutic strategies involving Magaldrate (Gohary, 1995).

7. Influence on Prostaglandin Synthesis

Magaldrate has been shown to stimulate endogenous prostaglandin E2 synthesis in the human gastric mucosa, both in vitro and in vivo. This suggests that Magaldrate's protective effect on the gastric mucosa might be partly due to the stimulation of prostaglandin synthesis, contributing to its cytoprotective action (Schmidt et al., 1998).

Propiedades

IUPAC Name

aluminum;magnesium;hydroxide;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFPTBLGXRKRAO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlHMgO5S+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magaldrate

CAS RN

74978-16-8
Record name Magaldrate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074978168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magaldrate
Reactant of Route 2
Magaldrate
Reactant of Route 3
Magaldrate
Reactant of Route 4
Magaldrate
Reactant of Route 5
Magaldrate
Reactant of Route 6
Magaldrate

Citations

For This Compound
1,050
Citations
EG Giannini, P Zentilin, P Dulbecco, E Iiritano… - Digestive diseases and …, 2006 - Springer
… a single dose of sodium alginate or magaldrate anhydrous at the onset of symptoms … magaldrate group, respectively. We conclude that sodium alginate was faster than magaldrate …
Number of citations: 41 link.springer.com
R Estruch, E Pedrol, A Castells, F Masanes… - Scandinavian journal …, 1991 - Taylor & Francis
… performed to assess the effect of magaldrate (800 mg every 4 … patients and in only 1 of 52 magaldrate-treated patients (p < … The only adverse reaction associated with magaldrate was a …
Number of citations: 46 www.tandfonline.com
DF McCafferty, AD Woolfson - Journal of Clinical Pharmacy and …, 1983 - Wiley Online Library
… (13) have investigated some antacid properties of magaldrate. Although an antacid preparation containing magaldrate is available in the United States, a new formulation of magaldrate …
Number of citations: 7 onlinelibrary.wiley.com
AV Patel, DD Santani, RK Goyal - Indian Journal of Physiology and …, 2000 - ijpp.com
… by magaldrate (Table 2). There was a marked increase in TC in magaldrate treated rats as … with magaldrate produced marked decrease in PR as compared to control group. The ratio …
Number of citations: 32 www.ijpp.com
OMN Al-Gohary, RS Al-Kassas - Pharmaceutica Acta Helvetiae, 2000 - Elsevier
… performed on aspirin–magaldrate double layer tablets as … moieties of the antacid (magaldrate and maalox) on the … aspirin tablets containing magaldrate antacid. Determination of …
Number of citations: 31 www.sciencedirect.com
LR Guterman, CJ Falzone, GE Wilson Jr - Journal of Pharmaceutical …, 1986 - Elsevier
… hydroxide and on magaldrate have been examined using quasi-elastic light scattering. Particles of magaldrate and mixed gels behave differently. The magaldrate particles initially …
Number of citations: 13 www.sciencedirect.com
LM Ley, B Stahlheber-Dilg, P Sander… - Methods and findings …, 2001 - europepmc.org
The aim of this study was to determine the bioavailability of orally administered, crushed pantoprazole tablets after buffering with either 1.4% sodium hydrogencarbonate or 1600 mg …
Number of citations: 14 europepmc.org
GE Wilson Jr, CJ Falzone, R Johnson… - Journal of pharmaceutical …, 1985 - Elsevier
… Magaldrate shows a steady increase in the hexaaquoaluminum cation with added acid. … between magaldrate and mixed gels are also apparent in pH-stat titrations in which magaldrate …
Number of citations: 12 www.sciencedirect.com
LE Borella, JF DiJoseph, GN Mir - Arzneimittel-forschung, 1989 - europepmc.org
… /kg magaldrate), the cytoprotective effect of magaldrate against … The cytoprotection induced by magaldrate was decreased by … Magaldrate did not affect gastric mucosal blood flow, but it …
Number of citations: 11 europepmc.org
C Schmidt, B Baumeister, J Kipnowski… - Hepato …, 1998 - europepmc.org
Results The antacid significantly stimulated PGE2 release from the suspension of isolated gastric cells in vitro. The biopsies obtained after the application of magaldrate showed an …
Number of citations: 15 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.